Moperone Hydrochloride

Description

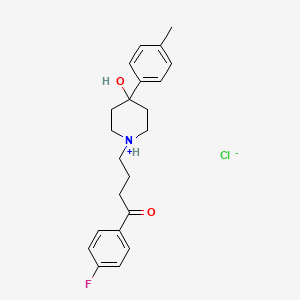

Structure

2D Structure

Properties

CAS No. |

3871-82-7 |

|---|---|

Molecular Formula |

C22H27ClFNO2 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H26FNO2.ClH/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18;/h4-11,26H,2-3,12-16H2,1H3;1H |

InChI Key |

RJTOSFZZYBCYTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

3871-82-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

1050-79-9 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-fluoro-4-(4-hydroxy-4-4-tolylpiperidino)butyrophenone methylperidol moperone moperone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Moperone Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Moperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. It covers the historical context of its discovery by Dr. Paul Janssen's team at Janssen Pharmaceutica, its mechanism of action as a potent dopamine (B1211576) antagonist, and a detailed, albeit reconstructed, synthesis pathway. This whitepaper is intended to serve as a comprehensive resource, consolidating available data on its receptor binding profile, and outlining general experimental protocols relevant to its synthesis and characterization.

Discovery and Development

The discovery of this compound is rooted in the broader narrative of the development of butyrophenone antipsychotics at Janssen Pharmaceutica in the mid-20th century.[1][2] Led by the pioneering work of Dr. Paul Janssen, the research team initially focused on the synthesis of potent analgesics.[3][4] A serendipitous observation during animal testing of pethidine derivatives revealed that certain compounds exhibited calming and sedative effects, characteristic of neuroleptic agents, rather than the expected analgesic properties.[3] This pivotal moment shifted the research focus towards developing a new class of antipsychotics.

This line of inquiry led to the synthesis of haloperidol (B65202) in 1958, a breakthrough in the treatment of schizophrenia.[3][5] The success of haloperidol spurred the synthesis and evaluation of numerous analogues, a systematic process of modifying the chemical structure to optimize therapeutic effects and minimize side effects.[5] Moperone, also known by its research code R-1658, emerged from this extensive research program. While specific details of the exact "eureka" moment for Moperone are not as widely documented as that of haloperidol, its development was a direct result of the structured and innovative drug discovery approach championed by Paul Janssen.[3][6]

Mechanism of Action

This compound exerts its antipsychotic effects primarily through its potent antagonism of dopamine D2 and D3 receptors in the central nervous system.[7] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] By blocking these receptors, Moperone reduces dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[8]

In addition to its high affinity for D2 and D3 receptors, Moperone also demonstrates a moderate affinity for the serotonin (B10506) 5-HT2A receptor.[7] This interaction with the serotonergic system may contribute to its overall therapeutic profile and potentially modulate some of the extrapyramidal side effects associated with strong D2 blockade.

Signaling Pathway

The primary signaling pathway affected by Moperone is the dopamine D2 receptor-mediated pathway. The following diagram illustrates the antagonistic action of Moperone at the postsynaptic neuron.

Synthesis Pathway

The synthesis of this compound follows a convergent strategy common for butyrophenone derivatives. It involves the preparation of two key intermediates: the piperidine (B6355638) moiety and the butyrophenone side chain, which are then coupled. The final step is the formation of the hydrochloride salt.

The overall reaction is the N-alkylation of 4-(4-methylphenyl)-4-piperidinol with 4-chloro-1-(4-fluorophenyl)-1-butanone.

General Synthetic Scheme

Experimental Protocols

Step 1: Synthesis of 4-(4-methylphenyl)-4-piperidinol

This intermediate is synthesized via a Grignard reaction.

-

Materials: 4-bromotoluene (B49008), magnesium turnings, dry diethyl ether, 1-benzyl-4-piperidone, ammonium (B1175870) chloride solution.

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in dry diethyl ether under an inert atmosphere.

-

To the cooled Grignard solution, add a solution of 1-benzyl-4-piperidone in dry diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The benzyl (B1604629) protecting group is then removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield 4-(4-methylphenyl)-4-piperidinol.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone

This intermediate can be prepared via a Friedel-Crafts acylation.

-

Materials: Fluorobenzene (B45895), 4-chlorobutyryl chloride, aluminum chloride, dichloromethane.

-

Procedure:

-

To a cooled suspension of aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride dropwise.

-

To this mixture, add fluorobenzene dropwise, maintaining a low temperature.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography.

-

Step 3: Synthesis of Moperone (free base)

-

Materials: 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate), a high-boiling point solvent (e.g., toluene (B28343) or xylene), and a catalytic amount of potassium iodide.

-

Procedure:

-

Combine 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, the base, and potassium iodide in the solvent.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Moperone free base.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 4: Formation of this compound

-

Materials: Moperone (free base), hydrochloric acid (in a suitable solvent, e.g., ethereal HCl or isopropanolic HCl), diethyl ether or other non-polar solvent for precipitation.

-

Procedure:

-

Dissolve the purified Moperone free base in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in a solvent until precipitation is complete.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a crystalline solid.

-

Quantitative Data

Receptor Binding Affinity

The following table summarizes the reported in vitro binding affinities (Ki values) of Moperone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.7 - 1.9[7] |

| Dopamine D3 | 0.1 - 1.0[7] |

| Serotonin 5-HT2A | 52[7] |

Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans is not extensively published in readily accessible literature. However, general characteristics of butyrophenones can be inferred. They are typically well-absorbed orally and undergo hepatic metabolism, primarily through the cytochrome P450 system.[8] The half-life of Moperone is generally sufficient for once or twice-daily dosing.[8]

Experimental Workflows

Receptor Binding Assay (General Protocol)

The determination of Ki values is typically performed using competitive radioligand binding assays. The following is a generalized workflow.

Characterization Workflow

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.

Conclusion

This compound is a testament to the structured and serendipitous nature of mid-20th-century pharmaceutical research. As a potent D2/D3 antagonist, it represents a significant member of the butyrophenone class of antipsychotics. While detailed, publicly available data on its synthesis and pharmacokinetics are limited, this whitepaper provides a consolidated overview based on existing knowledge of Moperone and its chemical class. Further research into its clinical application and a more detailed elucidation of its pharmacokinetic profile would be beneficial for the scientific community.

References

- 1. aliemcards.com [aliemcards.com]

- 2. Paul Janssen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]

- 4. [Tribute to Paul Janssen (1926-2003): two discoveries per year"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datascope.be [datascope.be]

- 7. scielo.br [scielo.br]

- 8. cdn-links.lww.com [cdn-links.lww.com]

Moperone Hydrochloride CAS number and molecular structure

An In-depth Technical Guide to Moperone (B24204) Hydrochloride

This technical guide provides a comprehensive overview of Moperone Hydrochloride, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, molecular structure, pharmacological properties, and mechanism of action.

Chemical and Physical Properties

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class.[1]

| Property | Value | Reference |

| CAS Number | 3871-82-7 | [2][3][4] |

| Molecular Formula | C22H27ClFNO2 | [2] |

| Molecular Weight | 391.9 g/mol | [2] |

| IUPAC Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride | [2] |

| Synonyms | Moperone HCl, Luvatren, Moperone chlorohydrate | [2] |

| Canonical SMILES | Cl.O=C(C1=CC=C(F)C=C1)CCCN2CCC(O)(C3=CC=C(C=C3)C)CC2 | [3] |

| InChIKey | RJTOSFZZYBCYTM-UHFFFAOYSA-N | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 216-218 °C (for hydrochloride) | [4] |

| UV max | 246.5 nm (ε 12200) | [4] |

Molecular Structure

The molecular structure of this compound is characterized by a butyrophenone core linked to a piperidine (B6355638) ring.

Pharmacological Profile

This compound is an antipsychotic agent with a multi-receptor antagonist profile.[1][5] Its therapeutic effects are primarily attributed to its interaction with dopaminergic and serotonergic systems in the central nervous system.[1][6]

Receptor Binding Affinity

The binding affinities of moperone to various neurotransmitter receptors are summarized below.

| Receptor | Binding Affinity (Ki) | Reference |

| Dopamine (B1211576) D2 | 0.7 - 1.9 nM | [7] |

| Dopamine D3 | 0.1 - 1.0 nM | [7] |

| Dopamine D4 | 27 nM | [5] |

| Serotonin (B10506) 5-HT2A | 52 nM | [7] |

| Acetylcholinesterase (AChE) | 120 µM (inhibitor) | [5] |

| Histamine H1 | 794 nM (IC50, inverse agonist) | [5] |

Mechanism of Action

This compound functions as a potent antagonist at dopamine D2 receptors.[6] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By blocking D2 receptors, this compound reduces this excessive dopaminergic activity, leading to the alleviation of psychotic symptoms.[6]

Additionally, this compound exhibits antagonism at serotonin 5-HT2A receptors.[1] The interplay between the dopamine and serotonin systems is complex, and modulation of serotonin receptors can contribute to the overall therapeutic effects and side-effect profile of the medication.[6] It also has a high binding affinity for sigma receptors.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of Moperone

The preparation of moperone has been described by Janssen et al.[4] A general workflow for the synthesis of butyrophenone antipsychotics like moperone typically involves the alkylation of a substituted piperidine with a fluorobutyrophenone (B13424257) derivative.

Caption: General synthesis workflow for this compound.

Note: Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not extensively available in the public domain. The provided workflow is a general representation based on synthetic routes for similar butyrophenone compounds.

Clinical Use and Status

Moperone has been marketed in Japan for the treatment of schizophrenia.[7] As a typical antipsychotic, its use may be associated with extrapyramidal side effects due to the potent D2 receptor blockade.[6] While it has been used clinically, extensive recent clinical trial data is not as readily available as for newer atypical antipsychotics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C22H27ClFNO2 | CID 443870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Moperone [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Moperone - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Moperone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Primarily indicated for the management of schizophrenia, its therapeutic effects are principally mediated through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetic properties. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. Due to the limited availability of detailed public data for this specific agent, some information is supplemented with general knowledge of butyrophenone antipsychotics, which is duly noted.

Introduction

This compound is a first-generation antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders.[1][2] As a member of the butyrophenone chemical class, it shares structural and functional similarities with other well-known antipsychotics like haloperidol.[2] Its primary mechanism of action involves the blockade of dopamine D2 receptors, which is a cornerstone of the dopamine hypothesis of schizophrenia.[3][4] This guide aims to consolidate the existing pharmacological data on this compound to facilitate further research and development.

Mechanism of Action

The principal mechanism of action of this compound is its antagonist activity at dopamine D2 receptors.[3][4] Overactivity in mesolimbic dopamine pathways is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these D2 receptors, this compound attenuates the downstream signaling cascades initiated by dopamine, leading to a reduction in psychotic symptoms.[3]

Moperone also exhibits affinity for other neurotransmitter receptors, including dopamine D3 and serotonin (B10506) 5-HT2A receptors, which may contribute to its overall therapeutic profile and side effects.[3]

Pharmacodynamics: Receptor Binding Profile

The in vitro binding affinity of Moperone for various neurotransmitter receptors has been characterized to elucidate its pharmacodynamic profile. The available data, primarily Ki values representing the inhibition constant, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Receptor Class |

| Dopamine D2 | 0.7 - 1.9 | Dopamine Receptor |

| Dopamine D3 | 0.1 - 1.0 | Dopamine Receptor |

| Serotonin 5-HT2A | 52 | Serotonin Receptor |

| Data sourced from Wikipedia, which cites the PDSP Ki Database.[3] |

Functional Activity

Signaling Pathways

The primary therapeutic effect of this compound stems from its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o).

Dopamine D2 Receptor Signaling Pathway

Under normal physiological conditions, the binding of dopamine to the D2 receptor activates the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Moperone, as a D2 receptor antagonist, blocks the binding of dopamine. This prevents the activation of the Gαi/o protein, thereby disinhibiting adenylyl cyclase. The resulting increase in cAMP production and subsequent PKA activation can influence gene expression and neuronal function.

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is generally characteristic of butyrophenone antipsychotics.[5] However, specific quantitative data for Moperone in humans are sparse in publicly available literature.

| Parameter | Value | Description |

| Route of Administration | Oral | Typically administered as tablets.[2] |

| Absorption | Absorbed from the gastrointestinal tract. | Specific bioavailability data in humans is not readily available. |

| Metabolism | Hepatic | Primarily metabolized by the Cytochrome P450 (CYP) enzyme system.[2][3] |

| Elimination | Renal | The drug and its metabolites are excreted primarily through the kidneys.[3] |

| Half-life | Allows for once or twice-daily dosing. | Specific half-life values in humans are not consistently reported.[3] |

| Plasma Protein Binding | Expected to be high. | Specific percentage is not readily available. Butyrophenones generally exhibit high plasma protein binding.[5] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. However, the following sections describe generalized methodologies commonly employed for characterizing compounds with similar pharmacological targets.

Dopamine D2 Receptor Radioligand Binding Assay

This type of assay is used to determine the binding affinity (Ki) of a test compound for the D2 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors.

-

Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride.

-

Test compound: this compound.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand binding assay to determine receptor affinity.

In Vitro Metabolism Study using Human Liver Microsomes

This assay helps to identify the primary metabolic pathways and the CYP450 enzymes involved in the metabolism of a drug.

Objective: To characterize the in vitro metabolism of this compound.

Materials:

-

Human liver microsomes.

-

This compound.

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Incubation buffer.

-

Analytical instrumentation (e.g., LC-MS/MS).

Methodology:

-

Incubation: this compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

-

Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound (Moperone) and the formation of metabolites over time.

-

Enzyme Identification (optional): The assay can be repeated with specific CYP450 inhibitors or recombinant CYP enzymes to identify the specific isoforms responsible for metabolism.

Figure 3: General workflow for an in vitro metabolism study using human liver microsomes.

Drug Interactions

This compound has the potential for several drug-drug interactions. Co-administration with other central nervous system depressants, such as benzodiazepines or alcohol, can lead to additive sedative effects.[2] As it is metabolized by the CYP450 system, inhibitors or inducers of these enzymes can alter the plasma concentrations of Moperone, potentially affecting its efficacy and safety.[2]

Conclusion

This compound is a butyrophenone antipsychotic with a primary mechanism of action as a dopamine D2 receptor antagonist. It also demonstrates affinity for D3 and 5-HT2A receptors. While its clinical use is established for schizophrenia, detailed public data on its quantitative pharmacological and pharmacokinetic properties are limited. This guide provides a consolidation of the available information and outlines standard experimental approaches for its characterization. Further research is warranted to more comprehensively define its receptor interaction profile, functional activity, and human pharmacokinetic parameters to better inform its clinical use and guide future drug development efforts.

References

- 1. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moperone | C22H26FNO2 | CID 4249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. mdpi.com [mdpi.com]

Moperone Hydrochloride's Antagonism of the Dopamine D2 Receptor: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, primarily exerts its therapeutic effects through the antagonism of the dopamine (B1211576) D2 receptor. This technical guide offers a comprehensive analysis of the core pharmacology of Moperone, with a specific focus on its interaction with the D2 receptor. This document synthesizes available quantitative data, outlines detailed experimental protocols for evaluating D2 receptor antagonism, and provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Moperone is a first-generation antipsychotic medication that has been utilized in the management of schizophrenia.[1] In line with other butyrophenone antipsychotics, its principal mechanism of action involves the blockade of dopamine D2 receptors within the central nervous system.[1][2] The positive symptoms of schizophrenia, such as hallucinations and delusions, are strongly associated with the hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway.[1] this compound mitigates this excessive dopaminergic signaling by acting as a D2 receptor antagonist.[1][2] This guide is intended to be a technical resource, offering a consolidated overview of the data and methodologies pertinent to Moperone's antagonism of the D2 receptor for professionals in research and drug development.

Pharmacological Profile of this compound

This compound is a potent antagonist at the dopamine D2 receptor, a characteristic defined by its high binding affinity and significant in vivo receptor occupancy at clinically administered doses.

Quantitative Data

The following table provides a summary of the available quantitative data regarding the interaction of Moperone with the dopamine D2 receptor.

| Parameter | Value | Receptor/System | Method |

| Binding Affinity (Ki) | 0.7–1.9 nM | Human Dopamine D2 Receptor | Radioligand Binding Assay[3] |

| In Vivo Receptor Occupancy | >70% | Human Brain (Striatum) | Positron Emission Tomography (PET) with [11C]-raclopride[4] |

Note: While data on binding affinity and in vivo occupancy are available, specific IC50 or EC50 values from functional assays (e.g., cAMP, β-arrestin) for this compound were not identified in the reviewed literature.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), instigates cellular responses through two primary signaling cascades: the canonical G protein-dependent pathway and the non-canonical β-arrestin pathway. As an antagonist, Moperone inhibits the dopamine-induced activation of these pathways.

G Protein-Dependent Signaling

The D2 receptor demonstrates preferential coupling to the Gi/o family of G proteins.[5] Agonist binding, for instance by dopamine, leads to the inhibition of the enzyme adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Additionally, the Gβγ subunits can modulate the activity of other downstream effectors, including various ion channels.

References

- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 4. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole | MDPI [mdpi.com]

- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyrophenone Class Antipsychotics: A Technical Research Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research on butyrophenone (B1668137) class antipsychotics. It covers their core mechanism of action, structure-activity relationships, clinical efficacy, and detailed experimental protocols. The information is presented to facilitate advanced research and drug development in the field of neuropsychopharmacology.

Core Concepts: Mechanism of Action

The primary mechanism of action of butyrophenone antipsychotics is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Many butyrophenones also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to their efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects (EPS).[2] The varying affinities for these and other receptors like alpha-adrenergic and histamine (B1213489) H1 receptors contribute to the unique clinical profile of each drug within this class.

Quantitative Data: Receptor Binding Affinities and Clinical Efficacy

The following tables summarize key quantitative data for prominent butyrophenone antipsychotics, providing a comparative view of their pharmacological profiles and clinical effectiveness.

Table 1: Receptor Binding Affinities (Ki values in nM) of Butyrophenone Antipsychotics

| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference(s) |

| Haloperidol (B65202) | 0.7 | 56.81 | [3] |

| Benperidol | High (not specified) | - | [4] |

| Droperidol | - | - | - |

| Trifluperidol | High (not specified) | - | [5] |

| Spiperone | - | High (not specified) | [6] |

Table 2: Clinical Efficacy of Haloperidol in Schizophrenia (PANSS Score Reduction)

| Study | Duration | Haloperidol Dose | Baseline PANSS (Mean) | Change from Baseline (Mean) | Placebo Change from Baseline (Mean) | p-value | Reference(s) |

| Kane et al. (2002) | 4 weeks | 10 mg/day | ~95 | Statistically significant improvement | - | <0.05 | [7] |

| Joy et al. (2006) | 196 weeks | 5-20 mg/day | ~70 | Gradual and persistent improvement | - | 0.006 | [8] |

| Peuskens et al. (1998) | Endpoint | - | - | -20.9 (Risperidone) vs -14.3 (Haloperidol) | - | <0.001 | [9] |

| Babin et al. (2011) | 12-14 days | - | - | Clinically significant improvement | - | - | [10][11][12] |

PANSS: Positive and Negative Syndrome Scale. A larger negative change indicates greater improvement.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of butyrophenone antipsychotics.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[13][14]

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2 receptor radioligand.

-

Test Compounds: Butyrophenone derivatives or other compounds to be tested.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following reaction tubes in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Add the receptor membranes to each well.

-

Add the test compounds or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to butyrophenone research.

Caption: Dopamine D2 Receptor Signaling Pathway and Butyrophenone Antagonism.

Caption: Serotonin 5-HT2A Receptor Signaling and Butyrophenone Modulation.

Caption: Experimental Workflow for Radioligand Binding Assay.

References

- 1. Antipsychotic - Wikipedia [en.wikipedia.org]

- 2. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. Effects of haloperidol on cognition in schizophrenia patients depend on baseline performance: a saccadic eye movement study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Haloperidol on Cognition in Schizophrenia Patients Depend on Baseline Performance: A Saccadic Eye Movement Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. cdn-links.lww.com [cdn-links.lww.com]

Preclinical Safety and Toxicology Profile of Moperone Hydrochloride: A Data-Limited Landscape

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Moperone Hydrochloride

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class, which also includes the well-known drug Haloperidol[1]. It is primarily indicated for the treatment of schizophrenia and other psychotic disorders[1]. Developed in the mid-20th century, its use has been more common in certain regions, and it is not as widely prescribed as newer-generation antipsychotics[1].

Chemical and Physical Properties

Pharmacodynamics and Mechanism of Action

The primary therapeutic effect of Moperone is achieved through its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway[1][5]. This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions[1]. Moperone also exhibits a high affinity for dopamine D3 receptors[3]. Its interaction with other neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862) receptors, is also noted, which may contribute to its overall therapeutic and side-effect profile[1][5].

Receptor Binding Profile

While specific preclinical studies detailing the full receptor binding profile are scarce, available data indicates antagonism at the following receptors:

The antagonism of D2 receptors is central to its antipsychotic effects, but also contributes to the risk of extrapyramidal symptoms (EPS)[1][5].

Signaling Pathway

The mechanism of action primarily involves the blockade of the G-protein coupled dopamine D2 receptor, which inhibits the adenylyl cyclase signaling cascade.

Caption: Moperone's antagonism of the D2 receptor.

General Preclinical Toxicology Assessment Framework

In the absence of specific data for Moperone, this section outlines the standard battery of preclinical toxicology studies required for regulatory submissions, such as an Investigational New Drug (IND) application[6][7]. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring[8][9][10].

Standard Experimental Workflow

A typical preclinical toxicology program follows a tiered approach, starting with acute studies and progressing to longer-term repeated-dose studies.

Caption: Standard preclinical toxicology workflow for drug development.

Specific Areas of Toxicological Evaluation (Hypothetical for Moperone)

The following sections describe the types of studies that this compound would have undergone. The potential findings are inferred from the known pharmacology of the butyrophenone class.

Acute Toxicity

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity after a single administration[6].

-

Methodology:

-

Species: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog)[9].

-

Route of Administration: The intended clinical route (oral for Moperone) and often an intravenous route to ensure systemic exposure.

-

Dose Levels: A range of escalating doses.

-

Endpoints: Clinical signs, body weight changes, mortality, and gross pathology at necropsy.

-

-

Expected Data (Not Available): LD50 values for relevant species and routes.

Repeated-Dose Toxicity (Subchronic and Chronic)

-

Objective: To characterize the toxicological profile of Moperone following repeated administration over various durations (e.g., 28 days, 90 days, 6-9 months)[9].

-

Methodology:

-

Species: Rodent and non-rodent.

-

Dose Levels: Typically a control group and three dose levels (low, mid, high), based on MTD data. The high dose is expected to produce some toxicity, while the low dose aims to be the No-Observed-Adverse-Effect-Level (NOAEL)[8].

-

Endpoints: Comprehensive monitoring, including clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of all major organs.

-

-

Potential Findings for Butyrophenones: Prolactin elevation due to dopamine antagonism, potential for liver enzyme induction, and CNS-related effects like sedation or catalepsy at high doses.

Safety Pharmacology

-

Objective: To investigate potential adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems[6].

-

Methodology:

-

Cardiovascular: hERG assay to assess potential for QT interval prolongation, and in vivo cardiovascular studies in a non-rodent species (e.g., dog) monitoring blood pressure, heart rate, and ECG.

-

Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

-

Respiratory: Evaluation of respiratory rate and function in rodents.

-

Genotoxicity

-

Objective: To assess the potential for Moperone to cause damage to genetic material[11].

-

Methodology: A standard battery of tests is required:

-

Note: While some studies have examined the genotoxicity of other antipsychotics, with some showing dose-dependent effects, no specific data for Moperone is available[13].

Reproductive and Developmental Toxicity

-

Objective: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development[8].

-

Methodology: A series of studies are conducted:

-

Fertility and Early Embryonic Development: Dosing in male and female rats before and during mating and through implantation[14].

-

Embryo-Fetal Development: Dosing in pregnant rats and rabbits during the period of organogenesis[14].

-

Pre- and Postnatal Development: Dosing in pregnant rats from implantation through lactation to assess effects on offspring[14].

-

-

Potential Findings for Butyrophenones: Due to their effects on the endocrine system (prolactin), antipsychotics can sometimes impact estrous cycles and fertility, but are not typically considered major teratogens[14][15].

Conclusion

While this compound has a defined mechanism of action as a dopamine D2 receptor antagonist, a detailed public record of its preclinical safety and toxicology is lacking. The information presented here is based on the general principles of toxicology and the known characteristics of the butyrophenone class of antipsychotics. For drug development professionals, this highlights the challenge of assessing older compounds and reinforces the necessity of the comprehensive, standardized preclinical safety evaluation programs that are now a global regulatory requirement. Any new development or re-evaluation of Moperone or its analogs would necessitate conducting a full suite of modern, GLP-compliant toxicology studies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Moperone | C22H26FNO2 | CID 4249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moperone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. altasciences.com [altasciences.com]

- 7. criver.com [criver.com]

- 8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxic and genoprotective effects of some antipsychotic drugs, methylphenidate and atomoxetine on human lymphocytes and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reproductive toxicology studies supporting the safety of molindone, a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antipsychotics Induced Reproductive Toxicity by Stimulating Oxidative Stress: A Comparative in Vivo and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Moperone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. A thorough in vitro characterization is crucial for understanding its pharmacological profile, mechanism of action, and potential off-target effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its physicochemical properties, receptor binding affinities, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Physicochemical Properties

This compound is the hydrochloride salt of Moperone. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇ClFNO₂ | [1] |

| Molecular Weight | 391.9 g/mol | |

| CAS Number | 3871-82-7 | [1] |

| Appearance | Solid powder | [2] |

| logP (Octanol/Water) | 4.081 (Calculated) | [3] |

| Water Solubility | log₁₀WS: -4.35 (mol/L) (Calculated) | [3] |

In Vitro Pharmacology: Receptor Binding Affinity

This compound's antipsychotic activity is primarily mediated through its antagonist activity at dopamine (B1211576) D₂ receptors.[4][5] It also exhibits significant affinity for other receptors, contributing to its overall pharmacological profile. The binding affinities (Ki) of Moperone for key neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | Reference |

| Dopamine D₂ | 0.7–1.9 | [6] |

| Dopamine D₃ | 0.1–1 | [6] |

| Serotonin 5-HT₂A | 52 | [6] |

| Sigma Receptor | High Affinity | [6] |

Key Experimental Protocols

Dopamine D₂ Receptor Binding Assay ([³H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D₂ receptor using [³H]-Spiperone, a potent D₂ antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D₂ receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D₂ receptors

-

Cell culture medium and reagents

-

[³H]-Spiperone (specific activity ~70-90 Ci/mmol)

-

This compound

-

Haloperidol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human dopamine D₂ receptor to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet (crude membrane preparation) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of Haloperidol (final concentration ~10 µM).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials and add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Functional Assay: cAMP Measurement for D₂ Receptor Antagonism

This protocol outlines a functional assay to characterize the antagonist activity of this compound at the dopamine D₂ receptor by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

Objective: To determine the potency (IC₅₀) of this compound in antagonizing dopamine-mediated inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D₂ receptor

-

Cell culture medium and reagents

-

Dopamine (agonist)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Plate reader compatible with the chosen cAMP assay kit

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Seed CHO-K1 cells expressing the human dopamine D₂ receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Add a fixed concentration of dopamine (typically the EC₈₀ for inhibition of cAMP) and a fixed concentration of forskolin to all wells except the negative control.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

Signaling Pathway

This compound's primary mechanism of action involves the blockade of the dopamine D₂ receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[8] This antagonism prevents the downstream signaling cascade initiated by dopamine.

Conclusion

The in vitro characterization of this compound reveals its high affinity and antagonist activity at the dopamine D₂ receptor, which is consistent with its classification as a typical antipsychotic. Its interactions with other receptors, such as D₃ and 5-HT₂A, likely contribute to its overall therapeutic and side-effect profile. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of this compound's pharmacological properties, aiding in the development of new and improved antipsychotic therapies.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. medkoo.com [medkoo.com]

- 3. Moperone (CAS 1050-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Moperone - Wikipedia [en.wikipedia.org]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

Moperone Hydrochloride: A Technical Overview of its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system.[1] Understanding the receptor binding affinity profile of Moperone is crucial for elucidating its mechanism of action, predicting its potential therapeutic efficacy, and anticipating its side-effect profile. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, detailed experimental methodologies for its characterization, and a visual representation of its primary signaling pathways.

While comprehensive binding data for this compound is limited in publicly accessible databases, this guide utilizes data from its close structural analog, Melperone Hydrochloride. The two compounds differ only by the substitution on the piperidine (B6355638) ring (a p-tolyl group in Moperone versus a methyl group in Melperone), making Melperone's binding profile a relevant and valuable proxy for understanding the activity of Moperone.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki values) of Melperone Hydrochloride, a close structural analog of this compound, for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[2][3]

| Receptor Subtype | Ki (nM) |

| Dopaminergic | |

| Dopamine (B1211576) D2 | 180[4] |

| Serotonergic | |

| Serotonin (B10506) 5-HT1A | 2200[4] |

| Serotonin 5-HT1D | 3400[4] |

| Serotonin 5-HT2A | 102[4] |

| Serotonin 5-HT2C | 2100[4] |

| Adrenergic | |

| α1-Adrenergic | 180[4] |

| α2-Adrenergic | 150[4] |

| Histaminergic | |

| Histamine H1 | 580[4] |

| Muscarinic | |

| Muscarinic (non-selective) | >10000[4] |

Note: Data presented is for Melperone Hydrochloride, a close structural analog of this compound.

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand (e.g., this compound) and its receptor. The following is a generalized protocol for a competitive radioligand binding assay.

Membrane Preparation

-

Tissue/Cell Source: Tissues from specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the receptor of interest are used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts of receptor are used in each assay.

Competitive Binding Assay

-

Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (a radioactively labeled compound known to bind to the target receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

Detection and Data Analysis

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the canonical signaling pathways affected by Moperone's antagonist activity.

References

Methodological & Application

Moperone Hydrochloride: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds.[1] It is primarily recognized for its antagonist activity at dopamine (B1211576) D2 receptors, a key target in the treatment of psychosis.[1] Additionally, Moperone exhibits affinity for other receptors, including dopamine D3, serotonin (B10506) 5-HT2A, and sigma-1 receptors, contributing to its complex pharmacological profile. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays to characterize its activity at these key targets.

Chemical Properties and Storage

| Property | Value | Source |

| Chemical Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride | PubChem |

| Molecular Formula | C₂₂H₂₇ClFNO₂ | PubChem |

| Molecular Weight | 391.9 g/mol | PubChem |

| Appearance | Solid powder | MedKoo Biosciences[2] |

| Storage | Store at -20°C for long-term stability. | MedKoo Biosciences[2] |

Solubility and Solution Preparation

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): Butyrophenones generally exhibit good solubility in DMSO.[3][5] This is the recommended solvent for preparing high-concentration stock solutions.

-

Ethanol: Some butyrophenones are soluble in ethanol.[5]

-

Aqueous Buffers (e.g., PBS): this compound is expected to have low solubility in aqueous solutions.[3][6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.919 mg of this compound (Molecular Weight = 391.9 g/mol ).

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for several months.

-

Protocol 2: Preparation of Working Solutions in Assay Buffer

Important Considerations:

-

The final concentration of DMSO in the in vitro assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.

-

Prepare working solutions fresh on the day of the experiment.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile assay buffer (e.g., PBS, DMEM, or specific binding buffer) to achieve the desired final concentrations for your experiment.

-

Mixing: Gently vortex or pipette up and down to ensure thorough mixing of the working solutions.

Experimental Protocols

Moperone's primary pharmacological activity is as an antagonist at dopamine D2 receptors. It also interacts with sigma-1 receptors. The following are representative protocols for assessing the activity of this compound at these targets.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand

-

This compound working solutions

-

Non-specific binding control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM Haloperidol)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.

-

Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 4: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

-

D2 receptor agonist (e.g., Quinpirole or Dopamine)

-

Forskolin (to stimulate cAMP production)

-

This compound working solutions

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Incubation:

-

Remove the culture medium.

-

Add this compound working solutions at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation: Add the D2 receptor agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) and Forskolin to the wells.

-

Incubation: Incubate the plate for a time sufficient to allow for a robust cAMP response (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of the agonist response.

-

Protocol 5: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor)

-

Radioligand: [³H]-(+)-Pentazocine or another suitable sigma-1 receptor ligand

-

This compound working solutions

-

Non-specific binding control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM Haloperidol)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Scintillation vials and scintillation fluid

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

The procedure is analogous to the Dopamine D2 Receptor Radioligand Binding Assay (Protocol 3), with the substitution of sigma-1 receptor-containing membranes and the appropriate radioligand and non-specific binding control.

Data Presentation

Table 1: Reported Binding Affinities (Ki) of Moperone

| Receptor | Ki (nM) | Source |

| Dopamine D2 | 0.7 - 1.9 | Wikipedia[7] |

| Dopamine D3 | 0.1 - 1 | Wikipedia[7] |

| Serotonin 5-HT2A | 52 | Wikipedia[7] |

| Sigma-1 | High Affinity | Wikipedia[7] |

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation, and assay buffer composition).

Visualizations

Signaling Pathways

References

Moperone Hydrochloride: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation of Moperone Hydrochloride dosages in in vivo studies, drawing upon its mechanism of action, available toxicological data of related compounds, and established principles of antipsychotic drug administration in preclinical animal models. Detailed protocols for common administration routes are also included.

Introduction to this compound

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] By blocking these receptors, Moperone reduces the excessive dopaminergic activity associated with psychosis.[1][3] It also exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall therapeutic profile.[3] Moperone is metabolized in the liver, primarily by the cytochrome P450 enzyme system, and its metabolites are excreted through the kidneys.[3]

Dosage Calculation for In Vivo Studies

The calculation of an appropriate dose for in vivo studies with this compound requires careful consideration of its therapeutic target engagement, pharmacokinetic properties, and toxicity profile. Due to the limited availability of specific in vivo efficacy and comprehensive toxicity data for this compound, a dosing strategy can be formulated by referencing data from structurally related butyrophenones, such as haloperidol (B65202), and by applying established principles of preclinical antipsychotic dosing.

Key Considerations for Dosage Selection

-

Receptor Occupancy: For antipsychotics, achieving a certain level of D2 receptor occupancy is crucial for efficacy. Studies with other antipsychotics suggest that a therapeutic effect is typically observed when 60-80% of D2 receptors are occupied.

-

Animal Metabolism: Rodents metabolize many drugs, including antipsychotics, at a significantly faster rate than humans. This often necessitates the use of higher doses or more frequent administration to maintain therapeutic drug levels.

-

Toxicity: The dose should be well below the toxic threshold. In the absence of specific LD50 data for this compound, data from related butyrophenones can be used to estimate a safe upper limit.

Estimated Dosage Range

Based on data from the structurally similar butyrophenone, haloperidol, a starting point for single-dose efficacy studies in rats could be in the range of 0.05 to 0.2 mg/kg for subcutaneous or intraperitoneal administration. This range is derived from studies showing that doses of 0.04-0.08 mg/kg of haloperidol achieve clinically relevant D2 receptor occupancy in rats. The antidopaminergic effects of butyrophenones can be long-lasting in rats, which should be considered when designing chronic studies.[4][5]

It is imperative to conduct a dose-response study to determine the optimal effective dose for the specific animal model and behavioral paradigm being used.

Quantitative Data Summary

The following tables summarize available toxicity data for a related butyrophenone compound. Note: This data is not for this compound and should be used as an estimation for initial study design.

Table 1: Estimated Acute Toxicity of a Related Butyrophenone (4'-fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride) in Rodents [6]

| Animal Model | Administration Route | LD50 (mg/kg) |

| Rat | Oral | 241 |

| Rat | Intraperitoneal | 84 |

| Rat | Intravenous | 40 |

| Mouse | Oral | 179 |

Experimental Protocols

Prior to any in vivo administration, this compound should be appropriately formulated. The choice of vehicle will depend on the administration route and the solubility of the compound. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or a suspension in a vehicle such as 0.5% methylcellulose. It is recommended to perform small-scale solubility tests to determine the most suitable vehicle.

Protocol for Oral Gavage in Rats

This protocol is for the administration of this compound directly into the stomach.

Materials:

-

This compound solution/suspension

-

Appropriately sized oral gavage needle (e.g., 18-20 gauge, flexible or rigid with a ball tip)

-

Syringe (1-3 mL)

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the rat to accurately calculate the volume of the dose to be administered. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.

-

Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

-

Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the this compound formulation.

-

Withdrawal: Gently remove the gavage needle in a single, smooth motion.

-

Monitoring: Observe the animal for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.

Protocol for Subcutaneous Injection in Mice

This protocol is for the administration of this compound into the subcutaneous space.

Materials:

-

This compound solution

-

Sterile syringe (e.g., 1 mL)

-

Sterile needle (e.g., 25-27 gauge)

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The recommended maximum volume for a single subcutaneous injection site in mice is typically 100-200 µL.

-

Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.

-

Injection Site: Lift a fold of skin on the back, slightly caudal to the scruff, to create a "tent."

-

Needle Insertion: Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

-

Administration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly inject the this compound solution. A small bleb will form under the skin.

-

Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

-

Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site, such as swelling or irritation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for in vivo studies.

Caption: this compound's mechanism of action as a D2 receptor antagonist.

Caption: A generalized workflow for conducting in vivo studies with this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Prolonged antidopaminergic actions of single doses of butyrophenones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences between antipsychotic drugs in persistence of brain levels and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RTECS NUMBER-EU3600000-Chemical Toxicity Database [drugfuture.com]

Application Notes and Protocols for Moperone Hydrochloride in Receptor Occupancy Studies